molecular formula C13H9N7O4 B3717638 13-(5-Nitrofuran-2-yl)-5-oxa-2,4,6,8,12,14-hexazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11,14-pentaene

13-(5-Nitrofuran-2-yl)-5-oxa-2,4,6,8,12,14-hexazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11,14-pentaene

Cat. No.: B3717638
M. Wt: 327.26 g/mol
InChI Key: KMXKXCPOPZTJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-(5-Nitrofuran-2-yl)-5-oxa-2,4,6,8,12,14-hexazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11,14-pentaene: is a complex organic compound characterized by its unique structure, which includes a nitrofuran moiety and a hexazatetracyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-(5-Nitrofuran-2-yl)-5-oxa-2,4,6,8,12,14-hexazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11,14-pentaene typically involves multiple steps:

    Formation of the Nitrofuran Moiety: The nitrofuran ring can be synthesized through nitration of furan derivatives under controlled conditions using nitric acid and sulfuric acid.

    Construction of the Hexazatetracyclic Core: This step involves cyclization reactions that form the hexazatetracyclic structure. Reagents such as hydrazine and formaldehyde are often used in the presence of catalysts like acetic acid.

    Coupling of the Nitrofuran and Hexazatetracyclic Units: The final step involves coupling the nitrofuran moiety with the hexazatetracyclic core through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrofuran moiety can undergo oxidation reactions, often leading to the formation of nitro-substituted products.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various chemical transformations.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under mild heating conditions.

Major Products Formed

    Oxidation: Nitro-substituted furan derivatives.

    Reduction: Amino-substituted furan derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents: The nitrofuran moiety is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.

    Cancer Research: Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity by targeting specific cellular pathways.

Industry

    Polymer Science: The compound can be used as a monomer or cross-linking agent in the synthesis of advanced polymers with enhanced mechanical properties.

Mechanism of Action

The mechanism of action of 13-(5-Nitrofuran-2-yl)-5-oxa-2,4,6,8,12,14-hexazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11,14-pentaene involves interaction with molecular targets such as enzymes and receptors. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. Additionally, the hexazatetracyclic core may interact with specific proteins, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Nitrofuran-2-carboxaldehyde: A simpler nitrofuran derivative with antimicrobial properties.

    Hexazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11,14-pentaene: The core structure without the nitrofuran moiety.

Uniqueness

    Structural Complexity: The combination of the nitrofuran moiety with the hexazatetracyclic core is unique, providing a distinct set of chemical and biological properties.

Properties

IUPAC Name

13-(5-nitrofuran-2-yl)-5-oxa-2,4,6,8,12,14-hexazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11,14-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N7O4/c21-20(22)10-2-1-9(23-10)11-14-5-3-7-8(4-6(5)15-11)17-13-12(16-7)18-24-19-13/h1-4,11,16-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXKXCPOPZTJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2N=C3C=C4C(=CC3=N2)NC5=C(N4)NON5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-(5-Nitrofuran-2-yl)-5-oxa-2,4,6,8,12,14-hexazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11,14-pentaene
Reactant of Route 2
13-(5-Nitrofuran-2-yl)-5-oxa-2,4,6,8,12,14-hexazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11,14-pentaene
Reactant of Route 3
13-(5-Nitrofuran-2-yl)-5-oxa-2,4,6,8,12,14-hexazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11,14-pentaene
Reactant of Route 4
Reactant of Route 4
13-(5-Nitrofuran-2-yl)-5-oxa-2,4,6,8,12,14-hexazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11,14-pentaene
Reactant of Route 5
13-(5-Nitrofuran-2-yl)-5-oxa-2,4,6,8,12,14-hexazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11,14-pentaene
Reactant of Route 6
13-(5-Nitrofuran-2-yl)-5-oxa-2,4,6,8,12,14-hexazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11,14-pentaene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.